Adenosine 5'-diphosphate

Description

Significance in Fundamental Cellular Processes

The importance of Adenosine (B11128) 5'-diphosphate stems from its multifaceted roles in core cellular functions, primarily energy metabolism and signaling.

Energy Metabolism: ADP is at the heart of cellular bioenergetics through its continuous recycling with ATP. aatbio.com When a cell requires energy for processes like muscle contraction, active transport, or biosynthesis, enzymes called ATPases hydrolyze one of ATP's high-energy phosphate (B84403) bonds. wikipedia.orgwikipedia.org This reaction releases energy (approximately 30.5 kJ/mol) and yields ADP and an inorganic phosphate molecule. wikipedia.orgcreative-proteomics.com

Conversely, ADP is converted back into ATP, effectively "recharging" the cell's energy supply. aatbio.com This phosphorylation of ADP occurs through two main pathways:

Oxidative Phosphorylation: This is the primary mechanism for ATP production in aerobic organisms. wikipedia.org It takes place in the mitochondria, where the energy released from the oxidation of nutrients is used to create a proton gradient that drives the enzyme ATP synthase to convert ADP back to ATP. wikipedia.orgvedantu.com

Substrate-Level Phosphorylation: In this process, a phosphate group is directly transferred from a high-energy substrate molecule to ADP. sciencefacts.net This occurs during metabolic pathways such as glycolysis. wikipedia.orgfiveable.me

The ratio of ATP to ADP within a cell is a critical indicator of its energetic state. ontosight.ainih.gov High levels of ADP signal low energy availability, which in turn activates pathways like glycolysis and oxidative phosphorylation to ramp up ATP production. creative-proteomics.comfiveable.me

Signal Transduction and Platelet Aggregation: Beyond its role in energy transfer, ADP functions as a vital signaling molecule, most notably in hemostasis (the process to stop bleeding). ontosight.aibiodatacorp.com When a blood vessel is injured, platelets at the site release ADP from their dense granules. biodatacorp.comnih.gov This released ADP acts as an agonist, binding to specific purinergic receptors, primarily P2Y1 and P2Y12, on the surface of other platelets. nih.govahajournals.orgimrpress.com

This binding initiates a signaling cascade that causes platelets to change shape, release more activating molecules, and aggregate, forming a plug at the injury site. biodatacorp.comnih.gov The activation of both P2Y1 and P2Y12 receptors is necessary for a full aggregation response. nih.govnih.gov This process is a positive feedback loop, where activated platelets release more ADP, recruiting and activating additional platelets to stabilize the growing clot. biodatacorp.com

Key Functions of ADP

| Function | Description | Key Processes Involved |

|---|---|---|

| Energy Transfer | Acts as the precursor to ATP, the cell's main energy currency. caymanchem.comsigmaaldrich.com | Oxidative Phosphorylation, Substrate-Level Phosphorylation, Photosynthesis. wikipedia.orgwikipedia.orgvedantu.comsciencefacts.net |

| Metabolic Regulation | The ATP/ADP ratio serves as a key signal of the cell's energy status, regulating metabolic pathways. creative-proteomics.comfiveable.me | Glycolysis, Cellular Respiration. creative-proteomics.comtestbook.com |

| Platelet Aggregation | Functions as a primary agonist that activates platelets, leading to blood clot formation. biodatacorp.comnih.gov | Hemostasis, Thrombosis. nih.govnih.gov |

| Nucleic Acid Precursor | Serves as an intermediate for the synthesis of monomers used in enzymatic DNA synthesis. broadpharm.com | DNA Synthesis. broadpharm.com |

Historical Perspectives in Biochemical Research

The discovery and understanding of Adenosine 5'-diphosphate are inextricably linked to the study of its higher-energy counterpart, ATP.

In 1929, German chemist Karl Lohmann was the first to isolate ATP from muscle and liver extracts. wikipedia.orgsciencefacts.netresearchgate.netmpg.de This groundbreaking discovery also identified the existence of ADP as the product of ATP hydrolysis. researchgate.net Although Lohmann had identified the molecule, its central role in metabolism was not yet understood. mpg.de

It wasn't until 1941 that Fritz Lipmann and Herman Kalckar first recognized the profound significance of the ATP-ADP cycle as the principal mechanism of energy transfer in biological systems. scribd.com This concept established ATP as the "energy currency" of the cell, with ADP being its discharged form.

The role of ADP as a signaling molecule became clear through research in a different field. In the early 1960s, investigators observed that a substance released from red blood cells caused platelets to aggregate. nih.gov This substance was soon identified as ADP. nih.govnih.gov The development of the aggregometer by Gustav Born in 1962 provided a crucial tool for studying this process in detail, allowing researchers to quantify the rate and extent of platelet aggregation induced by ADP. nih.gov Subsequent research elucidated the complex mechanisms, including the identification of the specific P2Y1 and P2Y12 receptors on platelets that bind ADP, which has been fundamental to understanding hemostasis and thrombosis. nih.govnih.gov

Timeline of Key Discoveries

| Year | Discovery | Researcher(s) | Significance |

|---|---|---|---|

| 1929 | Isolation of ATP from muscle tissue, which also revealed ADP. wikipedia.orgsciencefacts.netresearchgate.net | Karl Lohmann researchgate.netmpg.de | First identification of the fundamental molecules of cellular energy transfer. |

| 1941 | Recognition of the central role of the ATP-ADP cycle in energy metabolism. scribd.com | Fritz Lipmann & Herman Kalckar scribd.com | Established the concept of ATP as the universal energy currency of the cell. |

| 1961-1962 | Identification of ADP as a potent platelet aggregating agent. nih.govnih.gov | Hellem, Øllgaard, Born, Owren nih.gov | Uncovered ADP's critical role in hemostasis and thrombosis. |

| Late 20th Century | Identification and cloning of the P2Y1 and P2Y12 ADP receptors on platelets. nih.govnih.gov | Multiple research groups | Provided a molecular understanding of how ADP signals to trigger platelet aggregation. |

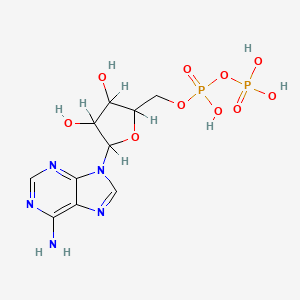

Structure

3D Structure

Properties

IUPAC Name |

[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N5O10P2/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(24-10)1-23-27(21,22)25-26(18,19)20/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H2,11,12,13)(H2,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTWYTFMLZFPYCI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N5O10P2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30862572 | |

| Record name | 9-{5-O-[Hydroxy(phosphonooxy)phosphoryl]pentofuranosyl}-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30862572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

427.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2092-65-1 | |

| Record name | Adenosine trisodium 5'-diphosphate trihydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002092651 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC124141 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=124141 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Adenosine trisodium 5'-diphosphate trihydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.590 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Adenosine 5 Diphosphate in Cellular Bioenergetics and Energy Metabolism

Core Interconversion with Adenosine (B11128) 5'-triphosphate (ATP)

The interconversion of ADP and ATP is the fundamental mechanism for energy transfer in biological systems. wikipedia.orgproprep.com ATP is often called the "energy currency" of the cell, but its value is realized through its hydrolysis to ADP. britannica.comnih.gov Conversely, the energy derived from the breakdown of nutrients is captured and stored by reforming ATP from ADP and inorganic phosphate (B84403) (Pi). wikipedia.org This perpetual ATP-ADP cycle is crucial for maintaining life, powering everything from muscle contraction to DNA synthesis. nih.govstudy.com

The primary mechanism for releasing the chemical energy stored in ATP is through a catabolic reaction known as hydrolysis. wikipedia.org In this process, the terminal phosphoanhydride bond of the ATP molecule is broken by the addition of a water molecule, yielding ADP, an inorganic phosphate ion (Pi), and a substantial release of free energy. britannica.comwikipedia.orglibretexts.org

The reaction is formally written as: ATP + H₂O ⇌ ADP + Pi + Energy byjus.com

This reaction is highly exergonic, meaning it releases energy rather than consuming it. The significant energy release is attributed to several factors:

Electrostatic Repulsion: The three phosphate groups in ATP are negatively charged and repel each other, creating instability in the molecule. Hydrolysis relieves some of this repulsion, moving to a lower energy state. wikipedia.org

Resonance Stabilization: The products of hydrolysis, ADP and especially Pi, have greater resonance stabilization than the reactants. The inorganic phosphate ion, for instance, has multiple resonance structures, which makes it more stable. wikipedia.org

The energy released is not lost as heat alone but is coupled by enzymes to drive energy-requiring (endergonic) processes within the cell. This includes mechanical work like muscle contraction, the active transport of molecules across cell membranes against concentration gradients, and the synthesis of complex macromolecules. britannica.comnih.gov

| Reaction | ΔG°' (kJ/mol) | ΔG°' (kcal/mol) |

|---|---|---|

| ATP + H₂O → ADP + Pi | -30.5 | -7.3 |

| ATP + H₂O → AMP + PPi | -45.6 | -10.9 |

Data sourced from multiple biochemical studies. libretexts.orgbyjus.comwikipedia.org Note that under actual physiological conditions within a living cell, the free energy change (ΔG) is often significantly more negative, estimated to be around -57 kJ/mol (-14 kcal/mol), due to the concentrations of reactants and products being far from standard conditions. libretexts.org

The regeneration of ATP from ADP and Pi, a process known as phosphorylation, is essential for replenishing the cell's energy supply. sigmaaldrich.com This is an endergonic reaction that requires an input of free energy. libretexts.org The energy is derived from the catabolism of nutrients like glucose and fatty acids. wikipedia.orgebsco.com There are two primary mechanisms for ATP synthesis in cells: substrate-level phosphorylation and oxidative phosphorylation. sigmaaldrich.comaatbio.com

Oxidative phosphorylation is the primary metabolic pathway for ATP synthesis in aerobic organisms and is responsible for generating the vast majority of cellular ATP. ebsco.comaatbio.comwikipedia.org This process takes place within the mitochondria in eukaryotes. wikipedia.org It involves two closely connected components: the electron transport chain and chemiosmosis. wikipedia.org The energy released from the oxidation of nutrients is used to power the phosphorylation of ADP. sigmaaldrich.com

ADP Phosphorylation to ATP: Mechanisms of Energy Capture

Oxidative Phosphorylation Pathways

Electron Transport Chain Coupling

The electron transport chain (ETC) is a series of protein complexes and other molecules embedded in the inner mitochondrial membrane. nih.govnih.gov High-energy electrons, derived from the oxidation of carrier molecules such as NADH (nicotinamide adenine (B156593) dinucleotide) and FADH₂ (flavin adenine dinucleotide), are passed sequentially along these complexes. ebsco.comcreative-proteomics.com

Each transfer of electrons in the chain is a redox reaction that releases a small amount of energy. sigmaaldrich.comwikipedia.org This energy is captured by three of the protein complexes (Complexes I, III, and IV) and used to actively pump protons (H⁺ ions) from the mitochondrial matrix into the intermembrane space. quora.com This action establishes an electrochemical gradient across the inner mitochondrial membrane, with a higher concentration of positively charged protons on the outside than on the inside. nih.govlibretexts.org This gradient represents a form of stored potential energy. nih.gov

| Complex | Name | Function |

|---|---|---|

| Complex I | NADH-Q oxidoreductase | Accepts electrons from NADH and pumps protons. |

| Complex II | Succinate-Q reductase | Accepts electrons from FADH₂ (succinate) and passes them to ubiquinone. |

| Complex III | Q-cytochrome c oxidoreductase | Transfers electrons from ubiquinone to cytochrome c and pumps protons. |

| Complex IV | Cytochrome c oxidase | Accepts electrons from cytochrome c, transfers them to oxygen (the final electron acceptor), and pumps protons. |

ATP Synthase (F1F0-ATPase) Mechanism of Action

The synthesis of ATP from ADP and Pi is catalyzed by a remarkable molecular machine called ATP synthase, also known as Complex V. wikipedia.orgwikipedia.org This enzyme is also embedded in the inner mitochondrial membrane. wikipedia.org It consists of two main components:

F0 sector: A hydrophobic, membrane-embedded portion that forms a channel through which protons can pass. iitd.ac.inresearchgate.netpatsnap.com

F1 sector: A hydrophilic portion that protrudes into the mitochondrial matrix and contains the catalytic sites for ATP synthesis. iitd.ac.inresearchgate.netpatsnap.com

ATP synthase functions as a rotary motor. wikipedia.org The passage of protons through the F0 channel causes it to rotate. This rotation is transmitted via a central stalk (part of the gamma subunit) to the F1 catalytic headpiece. nih.govfrontiersin.org The rotation of the central stalk induces sequential conformational changes in the catalytic subunits of the F1 sector, driving the synthesis and release of ATP molecules. iitd.ac.innih.gov

The electrochemical gradient of protons established by the electron transport chain is referred to as the proton-motive force (PMF). nih.govnih.govtaylorandfrancis.com This force has two components: a chemical potential difference (due to the pH gradient) and an electrical potential difference (due to the charge separation across the membrane). nih.govnih.gov

The proton-motive force provides the energy that drives ATP synthesis. In a process called chemiosmosis, protons flow down their electrochemical gradient from the intermembrane space back into the matrix, but they can only do so by passing through the channel provided by the F0 component of ATP synthase. libretexts.orglibretexts.org The flow of protons through this channel powers the rotation of the F0 motor, which in turn drives the F1 motor to catalyze the phosphorylation of ADP to form ATP. wikipedia.orglibretexts.org This elegant coupling of proton flow to ATP synthesis is the cornerstone of energy production in most life forms. ebsco.com

The synthesis of ATP from ADP and inorganic phosphate (Pi) in mitochondria is predominantly accomplished by ATP synthase, a remarkable molecular machine that operates via a rotary catalytic mechanism. nih.govuninsubria.it This model, also known as the binding change mechanism, proposes that the energy derived from a transmembrane proton gradient is converted into mechanical rotational energy, which in turn drives the chemical reaction of ATP synthesis.

The catalytic F1 subcomplex of ATP synthase contains three catalytic sites located on its beta subunits. youtube.com These sites cycle through three distinct conformations:

Open (O): Has a very low affinity for nucleotides and is transiently empty. It releases the newly synthesized ATP. uninsubria.itresearchgate.net

Loose (L): Binds ADP and Pi loosely. youtube.com

Tight (T): Binds ADP and Pi tightly and catalyzes their condensation into ATP. youtube.com

The transition between these states is driven by the rotation of the central gamma (γ) subunit, which extends up into the center of the alpha-beta hexamer. researchgate.netnih.gov As the gamma subunit rotates, its eccentric shape forces each beta subunit to sequentially cycle through the O, L, and T conformations. For each 360° rotation of the gamma subunit, three molecules of ATP are synthesized and released. nih.gov The binding of ADP and Pi occurs at the L-conformation site. A 120° rotation then forces this site into the T conformation, where the spontaneous synthesis of ATP occurs. Another 120° rotation shifts the site to the O conformation, releasing the ATP molecule, and the site is then ready to begin a new cycle. youtube.com

Table 1: Conformational States of ATP Synthase Catalytic Sites

| Conformation | Ligand Affinity | Function |

| Open (O) | Low | Releases ATP |

| Loose (L) | Moderate | Binds ADP and Pi |

| Tight (T) | High | Catalyzes ATP formation |

ATP synthase is composed of two main subcomplexes: the F0 (F-zero) and F1 (F-one) domains. youtube.com The interaction between these two components is essential for coupling proton translocation to ATP synthesis.

F0 Subcomplex: This is the membrane-embedded portion of the enzyme. It consists of a ring of 'c' subunits and a single 'a' subunit, which together form the proton channel. youtube.comnih.gov The flow of protons through this channel, driven by the electrochemical proton gradient, causes the c-ring to rotate. nih.gov

F1 Subcomplex: This is the catalytic portion that protrudes into the mitochondrial matrix (or chloroplast stroma). It is composed of three alpha (α) and three beta (β) subunits arranged alternately in a hexamer, along with a central stalk made of the gamma (γ), delta (δ), and epsilon (ε) subunits. oup.com The catalytic sites for ATP synthesis are located on the beta subunits. youtube.com

The F0 and F1 subcomplexes are connected in two ways: a central rotary stalk (the γ and ε subunits) and a peripheral stator stalk (composed of the 'a', 'b', and δ subunits). nih.gov The proton-driven rotation of the c-ring in the F0 domain directly drives the rotation of the attached central gamma subunit within the stationary α3β3 hexamer of the F1 domain. oup.com The peripheral stator stalk acts as a brace, holding the 'a' subunit of F0 and the α3β3 hexamer of F1 fixed, preventing them from rotating along with the central rotor. youtube.com This intricate arrangement ensures that the torque generated by proton flow in F0 is efficiently transmitted to the F1 catalytic sites, driving the conformational changes necessary for the synthesis of ATP from ADP. researchgate.net

Substrate-Level Phosphorylation Events

Substrate-level phosphorylation is a metabolic reaction that results in the production of ATP or GTP by the direct transfer of a phosphoryl (PO3) group to ADP or GDP from a phosphorylated intermediate. wikipedia.orgfiveable.me Unlike oxidative phosphorylation, this process does not involve an electron transport chain or oxygen. sigmaaldrich.com It provides a rapid, though less efficient, source of ATP. wikipedia.org

Glycolytic Pathway ATP Generation

During glycolysis, the metabolic pathway that converts glucose into pyruvate, ATP is produced via substrate-level phosphorylation in the "payoff phase." nih.gov For each molecule of glucose, two net ATP molecules are generated through two key enzymatic reactions: fiveable.me

Phosphoglycerate Kinase: This enzyme catalyzes the transfer of a high-energy phosphate group from 1,3-bisphosphoglycerate to ADP, forming 3-phosphoglycerate and one molecule of ATP. study.com

Pyruvate Kinase: In the final step of glycolysis, this enzyme facilitates the transfer of a phosphate group from phosphoenolpyruvate (PEP) to ADP, yielding pyruvate and a second molecule of ATP. study.com

These reactions occur in the cytoplasm and are crucial for ATP production, especially under anaerobic conditions where oxidative phosphorylation cannot occur. wikipedia.orgnih.gov

Table 2: Substrate-Level Phosphorylation in Glycolysis

| Enzyme | Substrate | Product | Nucleotide Conversion |

| Phosphoglycerate Kinase | 1,3-bisphosphoglycerate | 3-phosphoglycerate | ADP → ATP |

| Pyruvate Kinase | Phosphoenolpyruvate | Pyruvate | ADP → ATP |

Tricarboxylic Acid (TCA) Cycle Contributions

The Tricarboxylic Acid (TCA) Cycle, also known as the Krebs cycle, is a series of chemical reactions used by all aerobic organisms to release stored energy. While the primary role of the TCA cycle is to generate reducing equivalents (NADH and FADH2) for oxidative phosphorylation, it also contains one step that generates ATP directly through substrate-level phosphorylation. wikipedia.org

This reaction is catalyzed by the enzyme succinyl-CoA synthetase , which converts succinyl-CoA to succinate. quora.com The energy released from the cleavage of the high-energy thioester bond in succinyl-CoA is used to drive the synthesis of a high-energy phosphate compound. In many tissues, this results in the formation of guanosine triphosphate (GTP) from guanosine diphosphate (B83284) (GDP) and inorganic phosphate. The resulting GTP can then readily transfer its terminal phosphate group to ADP to form ATP, in a reaction catalyzed by nucleoside diphosphate kinase. nih.gov In some tissues, an isozyme of succinyl-CoA synthetase exists that directly produces ATP from ADP. quora.com

Photophosphorylation in Photosynthetic Organisms

In photosynthetic organisms, including plants and cyanobacteria, the energy of sunlight is used to synthesize ATP from ADP and inorganic phosphate in a process called photophosphorylation. wikipedia.orgunacademy.com This process occurs during the light-dependent reactions of photosynthesis. allen.in

Light energy is captured by pigment molecules in photosystems (Photosystem I and Photosystem II) located in the thylakoid membranes of chloroplasts. khanacademy.org This energy excites electrons, which are then passed along an electron transport chain. wikipedia.org As electrons move through the chain, their energy is used to pump protons (H+) from the chloroplast stroma into the thylakoid lumen, creating a proton gradient. libretexts.org

This proton motive force then drives ATP synthesis via an ATP synthase enzyme, which is structurally and functionally similar to the one found in mitochondria. wikipedia.org As protons flow back down their concentration gradient through the ATP synthase, the enzyme harnesses this energy to catalyze the phosphorylation of ADP to ATP. libretexts.org This light-driven ATP production is essential for powering the subsequent light-independent reactions (Calvin cycle), where carbon dioxide is converted into glucose. ck12.org

Regulation of Cellular Energy Homeostasis

The relative concentrations of ATP, ADP, and adenosine monophosphate (AMP) are a critical indicator of the cell's energy status and play a central role in regulating energy metabolism. A high ATP/ADP ratio signifies a high energy state, while a low ratio indicates that energy consumption is outpacing production, signaling a need to activate catabolic, ATP-generating pathways.

ADP acts as a key allosteric regulator for several enzymes involved in energy metabolism:

Oxidative Phosphorylation: The rate of ATP synthesis by oxidative phosphorylation is highly dependent on the availability of its substrate, ADP. nih.gov Low levels of ADP limit the rate of respiration, a phenomenon known as "acceptor control." An increase in ADP concentration, signaling increased energy demand, stimulates the electron transport chain and ATP synthase activity. researchgate.net

Glycolysis: ADP is a positive allosteric effector for phosphofructokinase-1 (PFK1), a key regulatory enzyme in glycolysis. nih.gov When ADP levels rise, it binds to PFK1, increasing the enzyme's activity and boosting the rate of glucose breakdown to produce more ATP. Conversely, high levels of ATP inhibit PFK1. nih.gov

AMP-activated protein kinase (AMPK): While not directly regulated by ADP in all cases, the adenylate kinase reaction (2 ADP ↔ ATP + AMP) ensures that when ADP levels rise, AMP levels also increase significantly. oxfordre.com AMP is a potent activator of AMPK, a master energy sensor that, once activated, switches on catabolic pathways that generate ATP while switching off anabolic, energy-consuming processes. oxfordre.com

Through these mechanisms, the cellular concentration of ADP acts as a crucial feedback signal, allowing the cell to precisely match its rate of ATP synthesis with its energy demands, thereby maintaining a stable energy homeostasis. nih.gov

Adenine Nucleotide Ratios (ATP/ADP/AMP) as Intracellular Energy Sensors

The relative concentrations of adenine nucleotides—ATP, ADP, and AMP—are fundamental to a cell's ability to monitor and respond to its energetic state. The ratios of ATP/ADP and ATP/AMP are widely recognized as crucial indicators of cellular energy charge. A high ATP/ADP ratio signifies an energy-rich state, where anabolic processes can be supported. Conversely, a low ATP/ADP ratio, and consequently a higher AMP level due to the action of adenylate kinase (2 ADP ↔ ATP + AMP), indicates an energy deficit, signaling the need to activate catabolic pathways to generate more ATP. researchgate.netnih.govwikipedia.org This sensing mechanism is vital for the dynamic regulation of metabolic pathways to match energy supply with demand.

Allosteric Regulation of Key Metabolic Enzymes by ADP

ADP functions as a key allosteric effector, directly binding to and modulating the activity of several enzymes that catalyze rate-limiting steps in central metabolic pathways. This regulation allows for the rapid adjustment of metabolic flux in response to changes in the cell's energy status.

Glycolytic Pathway Enzymes (e.g., Phosphofructokinase, Hexokinase, Pyruvate Kinase)

Phosphofructokinase (PFK): As a major regulatory point in glycolysis, phosphofructokinase is subject to complex allosteric control. proteopedia.orgwikipedia.orgquora.com While high concentrations of ATP inhibit PFK, acting as a signal of high energy charge, ADP acts as an allosteric activator. proteopedia.orgwikipedia.orgnih.gov ADP binds to a regulatory site on the enzyme, distinct from the catalytic site, and promotes a conformational change that increases the enzyme's affinity for its substrate, fructose-6-phosphate. proteopedia.orgwikipedia.orgnih.gov This activation by ADP effectively counteracts the inhibitory effect of ATP, thereby stimulating glycolysis when the cell's energy levels are low. wikipedia.org

Pyruvate Kinase: This enzyme catalyzes the final, irreversible step of glycolysis, generating pyruvate and ATP. nih.gov Pyruvate kinase is allosterically inhibited by high levels of ATP. wyzant.com Conversely, some isoforms of pyruvate kinase can be allosterically activated by fructose-1,6-bisphosphate, a product of the PFK reaction, in a feed-forward mechanism. While ADP is a substrate for the pyruvate kinase reaction, its role as a direct allosteric activator is not as central as for PFK. However, a higher concentration of ADP indicates a demand for ATP synthesis, thus driving the reaction forward. nih.govnih.gov

| Enzyme | Allosteric Effector | Effect on Enzyme Activity | Metabolic Consequence |

|---|---|---|---|

| Phosphofructokinase (PFK) | ADP | Activation | Increased rate of glycolysis |

| Phosphofructokinase (PFK) | ATP | Inhibition | Decreased rate of glycolysis |

| Pyruvate Kinase | ATP | Inhibition | Decreased rate of glycolysis |

| Pyruvate Kinase | Fructose-1,6-bisphosphate | Activation (Feed-forward) | Increased rate of glycolysis |

Tricarboxylic Acid (TCA) Cycle Enzymes (e.g., Isocitrate Dehydrogenase)

Isocitrate Dehydrogenase: This enzyme catalyzes a key rate-limiting step in the TCA cycle. ADP acts as a potent allosteric activator of isocitrate dehydrogenase. britannica.comck12.orgyoutube.comuca.edu It binds to the enzyme and increases its affinity for its substrate, isocitrate. youtube.comresearchgate.net This activation is crucial for upregulating the TCA cycle in response to low cellular energy levels, thereby increasing the production of NADH and FADH2 for subsequent ATP generation through oxidative phosphorylation. Conversely, high levels of ATP and NADH act as allosteric inhibitors of the enzyme. ck12.org

| Enzyme | Allosteric Effector | Effect on Enzyme Activity | Metabolic Consequence |

|---|---|---|---|

| Isocitrate Dehydrogenase | ADP | Activation | Increased rate of TCA cycle |

| Isocitrate Dehydrogenase | ATP | Inhibition | Decreased rate of TCA cycle |

| Isocitrate Dehydrogenase | NADH | Inhibition | Decreased rate of TCA cycle |

Activation of AMP-Activated Protein Kinase (AMPK) Signaling

AMP-activated protein kinase (AMPK) is a crucial energy sensor that plays a central role in regulating cellular and organismal metabolism. researchgate.net As its name suggests, AMPK is activated by AMP. However, recent research has shown that ADP also plays a significant role in its activation. nih.govnih.govportlandpress.com When cellular energy levels are low, the resulting increase in both ADP and AMP concentrations leads to their binding to the regulatory γ-subunit of AMPK. nih.govwikipedia.org This binding induces a conformational change that promotes the phosphorylation of a key threonine residue (Thr172) in the activation loop of the catalytic α-subunit by upstream kinases such as LKB1. nih.govwikipedia.org Furthermore, the binding of ADP and AMP to the γ-subunit allosterically activates the already phosphorylated AMPK and protects it from dephosphorylation, thereby sustaining its activity. nih.govnih.gov Once activated, AMPK phosphorylates a multitude of downstream targets, leading to the stimulation of catabolic pathways that generate ATP (such as glycolysis and fatty acid oxidation) and the inhibition of anabolic pathways that consume ATP (such as protein and lipid synthesis). researchgate.netwikipedia.org

Feedback Mechanisms in ATP/ADP Regulation

The regulation of metabolic pathways by the ATP/ADP ratio is a classic example of a negative feedback loop. When ATP is abundant, it inhibits key enzymes in ATP-producing pathways like glycolysis and the TCA cycle, thus slowing down its own production. wikipedia.orgkhanacademy.orgkhanacademy.org For instance, ATP allosterically inhibits phosphofructokinase and pyruvate kinase in glycolysis, and isocitrate dehydrogenase in the TCA cycle. wikipedia.org Conversely, when ATP is consumed and ADP levels rise, the inhibition on these enzymes is relieved, and ADP itself can act as an activator for some of these enzymes, such as phosphofructokinase and isocitrate dehydrogenase. wikipedia.orgkhanacademy.org This feedback mechanism ensures that ATP production is tightly coupled to the cell's energy demands, maintaining a stable energy charge and preventing wasteful overproduction of ATP. khanacademy.org

Adenosine 5 Diphosphate As a Signaling Molecule

Purinergic Signaling Systems

Purinergic signaling is a form of extracellular communication mediated by purine (B94841) nucleotides and nucleosides, including ATP and ADP. wikipedia.org This system involves the release of these molecules into the extracellular space, where they bind to and activate specific purinergic receptors on the cell surface, thereby regulating cellular functions. nih.govwikipedia.org

In the extracellular environment, ATP and ADP are rapidly metabolized by ectoenzymes. nih.govresearchgate.net Specifically, ectonucleoside triphosphate diphosphohydrolase 1 (CD39) converts ATP and ADP into adenosine (B11128) monophosphate (AMP). nih.gov Despite this rapid metabolism, ADP released from cells, particularly from the dense granules of activated platelets, serves as a crucial signaling molecule that activates purinergic receptors to mediate physiological responses. nih.govresearchgate.net This extracellular signaling role is particularly prominent in processes like hemostasis and thrombosis, where ADP acts as a key agonist for platelet activation. nih.govnih.gov

Purinergic receptors that bind extracellular nucleotides like ADP and ATP are known as P2 receptors. nih.govwikipedia.org These receptors are broadly divided into two distinct families based on their molecular structure and signal transduction mechanisms: the P2X ion channel receptors and the P2Y G-protein coupled receptors (GPCRs). nih.govsigmaaldrich.com

P2X receptors are ligand-gated ion channels that open in response to binding extracellular ATP. wikipedia.orgfrontiersin.org These receptors are trimeric assemblies, with each subunit possessing two transmembrane domains and a large extracellular loop that contains the ATP-binding site. sigmaaldrich.comnih.gov The activation of P2X receptors forms a cation-permeable channel, allowing the influx of Na⁺ and Ca²⁺ and the efflux of K⁺, which leads to membrane depolarization and changes in intracellular calcium concentration. frontiersin.orgnih.gov There are seven subtypes of P2X receptors (P2X1-7) in mammals. nih.gov While ATP is the most potent physiological agonist for P2X receptors, ADP has a very weak or negligible effect on their activation. nih.govahajournals.org

The P2Y receptor family consists of G-protein coupled receptors that are stimulated by a variety of nucleotides, including ATP, ADP, uridine (B1682114) triphosphate (UTP), uridine diphosphate (B83284) (UDP), and UDP-glucose. wikipedia.org In humans, eight distinct P2Y receptor subtypes have been identified: P2Y₁, P2Y₂, P2Y₄, P2Y₆, P2Y₁₁, P2Y₁₂, P2Y₁₃, and P2Y₁₄. wikipedia.orgnih.gov These receptors feature the classic GPCR structure of seven transmembrane helices. wikipedia.org Upon activation by nucleotide binding, they couple to intracellular heterotrimeric G proteins to initiate downstream signaling cascades. wikipedia.orgnih.gov ADP is a primary agonist for the P2Y₁, P2Y₁₂, and P2Y₁₃ receptor subtypes. nih.gov

The table below summarizes the key P2Y receptors activated by ADP and their primary signaling mechanisms.

| Receptor | G-Protein Coupling | Primary Effector/Signaling Pathway |

| P2Y₁ | Gq/11 | Activates Phospholipase Cβ (PLCβ) |

| P2Y₁₂ | Gi | Inhibits Adenylyl Cyclase; Activates PI3-Kinase |

| P2Y₁₃ | Gi | Inhibits Adenylyl Cyclase |

The P2Y₁ receptor is a Gq-protein coupled receptor that is widely expressed throughout the body. ashpublications.org Activation of the P2Y₁ receptor by ADP leads to the stimulation of phospholipase Cβ (PLCβ). ashpublications.orgresearchgate.net PLCβ then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂), generating two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). pnas.org IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm and leading to a rapid increase in cytosolic calcium levels. ashpublications.orgpnas.org This elevation in intracellular calcium is a key signal for initiating cellular responses such as platelet shape change and the onset of platelet aggregation. ahajournals.orgashpublications.orgqiagen.com

The P2Y₁₂ receptor is coupled to the inhibitory G-protein, Gi. ashpublications.orgresearchgate.net When ADP binds to the P2Y₁₂ receptor, the activated Gi protein mediates two principal signaling pathways. researchgate.netresearchgate.net Firstly, it inhibits the enzyme adenylyl cyclase, which leads to a decrease in the intracellular concentration of cyclic adenosine monophosphate (cAMP). researchgate.netresearchgate.net Lower cAMP levels reduce the activity of protein kinase A (PKA), which in turn diminishes the phosphorylation of proteins that inhibit platelet activation, such as vasodilator-stimulated phosphoprotein (VASP). researchgate.net Secondly, activation of the P2Y₁₂ receptor stimulates phosphoinositide 3-kinase (PI3K). ashpublications.orgresearchgate.net While P2Y₁ signaling is responsible for initiating platelet aggregation, the signaling from P2Y₁₂ is essential for amplifying and sustaining this response, leading to the formation of a stable thrombus. ashpublications.orgresearchgate.netqiagen.com The concomitant signaling from both P2Y₁ and P2Y₁₂ receptors is required for a complete platelet aggregation response to ADP. pnas.orgqiagen.com

The following table provides a comparative overview of the signaling pathways and functions of the P2Y₁ and P2Y₁₂ receptors in platelets.

| Feature | P2Y₁ Receptor | P2Y₁₂ Receptor |

| G-Protein Couple | Gq | Gi |

| Primary Effector | Phospholipase Cβ (PLCβ) | Adenylyl Cyclase (inhibition), PI3-Kinase (activation) |

| Key Second Messenger | ↑ Intracellular Ca²⁺ | ↓ cAMP |

| Role in Platelet Aggregation | Initiation, shape change | Amplification and stabilization |

Classification and Characterization of Purinergic Receptors

P2Y G-Protein Coupled Receptors (GPCRs)

Other P2Y Subtypes (P2Y2, P2Y4, P2Y6, P2Y11, P2Y13, P2Y14)

While the P2Y1 and P2Y12 receptors are central to adenosine 5'-diphosphate (ADP)-mediated platelet aggregation, other P2Y receptor subtypes are expressed in various tissues and participate in a wide range of physiological processes. nih.govnih.gov These receptors are categorized based on their G-protein coupling and preferred agonists. The P2Y1-like subfamily (P2Y1, P2Y2, P2Y4, P2Y6, and P2Y11) typically couples to Gq/11 proteins, activating the phospholipase C (PLC) pathway. oncotarget.comstrath.ac.uknews-medical.net In contrast, the P2Y12-like subfamily (P2Y12, P2Y13, and P2Y14) couples to Gi/o proteins, primarily leading to the inhibition of adenylyl cyclase. oncotarget.comstrath.ac.uknews-medical.net

The P2Y2 receptor is activated by both ATP and UTP and is involved in processes such as ion transport, vasodilation, and immune responses. nih.gov The P2Y4 receptor is preferentially activated by UTP and plays a role in chloride flux and gut muscle contractility. researchgate.net The P2Y6 receptor is stimulated by UDP and is implicated in microglial phagocytosis. nih.gov The P2Y11 receptor is unique as it couples to both Gq/11 and Gs, leading to the stimulation of both phospholipase C and adenylyl cyclase; it is activated by ATP and ADP. strath.ac.uk

The P2Y13 receptor is activated by ADP and is involved in mast cell degranulation and metabolic effects. nih.gov Finally, the P2Y14 receptor is activated by UDP-sugars, such as UDP-glucose, and plays a role in inflammation and immune responses. nih.gov

| P2Y Subtype | Primary Agonist(s) | Primary G-Protein Coupling | Key Signaling Pathway | Selected Physiological Roles |

|---|---|---|---|---|

| P2Y2 | ATP, UTP nih.gov | Gq/11 oncotarget.com | Phospholipase C Activation oncotarget.comresearchgate.net | Ion transport, vasodilation, immune responses nih.gov |

| P2Y4 | UTP news-medical.netresearchgate.net | Gq/11 oncotarget.com | Phospholipase C Activation oncotarget.comresearchgate.net | Chloride flux, gut muscle contractility researchgate.net |

| P2Y6 | UDP news-medical.netresearchgate.net | Gq/11 oncotarget.com | Phospholipase C Activation oncotarget.comresearchgate.net | Microglial phagocytosis, inflammation nih.govoncotarget.com |

| P2Y11 | ATP, ADP strath.ac.uk | Gq/11 and Gs strath.ac.uk | Phospholipase C and Adenylyl Cyclase Activation strath.ac.uk | Immune cell function oncotarget.com |

| P2Y13 | ADP nih.govnews-medical.net | Gi/o oncotarget.com | Adenylyl Cyclase Inhibition oncotarget.comresearchgate.net | Mast cell degranulation, metabolic effects, neuroprotection nih.gov |

| P2Y14 | UDP-glucose, UDP nih.govnews-medical.netresearchgate.net | Gi/o oncotarget.com | Adenylyl Cyclase Inhibition oncotarget.comresearchgate.net | Inflammation, immune responses, insulin (B600854) release nih.gov |

Regulation of Extracellular ADP Levels by Ecto-Nucleotidases (CD39, CD73)

The signaling activity of extracellular ADP is tightly controlled by a cascade of cell-surface enzymes known as ecto-nucleotidases. The two key enzymes in this process are CD39 (ectonucleoside triphosphate diphosphohydrolase-1, ENTPD1) and CD73 (ecto-5'-nucleotidase). nih.govtandfonline.com

CD39 is the rate-limiting enzyme that initiates the hydrolysis of extracellular ATP and ADP. nih.gov It sequentially converts ATP to ADP and then ADP to adenosine monophosphate (AMP). tandfonline.comresearchgate.netunito.it This action serves a dual purpose: it terminates the signaling of pro-thrombotic and pro-inflammatory molecules like ATP and ADP, and it produces the substrate, AMP, for the next enzyme in the cascade. nih.govmdpi.com

Subsequently, CD73 acts on the generated AMP, hydrolyzing it to produce adenosine. nih.govresearchgate.netunito.it This extracellular adenosine then acts as a potent signaling molecule itself, often with anti-inflammatory and immunosuppressive effects, by binding to its own P1 purinergic receptors. nih.govresearchgate.net The concerted action of CD39 and CD73 effectively shifts the balance from a pro-aggregatory and pro-inflammatory environment mediated by ATP/ADP to an anti-inflammatory and anti-aggregatory state mediated by adenosine. nih.govtandfonline.com This enzymatic axis is crucial in modulating immune responses and maintaining vascular homeostasis. nih.govmdpi.com

ADP-Mediated Cellular Processes and Signal Transduction Pathways

Platelet Activation and Aggregation Signaling

ADP is a critical agonist in platelet activation, inducing a series of events including shape change, granule secretion, and aggregation, which are fundamental to hemostasis and thrombosis. nih.gov These responses are mediated through the coordinated action of two distinct P2Y receptors on the platelet surface: P2Y1 and P2Y12. researchgate.net The simultaneous activation of both receptors is necessary for a full and sustained aggregation response. researchgate.net

Intracellular Calcium (Ca2+) Mobilization

Upon binding of ADP to the Gq-coupled P2Y1 receptor, a signaling cascade is initiated that leads to a rapid increase in the concentration of intracellular calcium (Ca2+). nih.govnih.govresearchgate.net Activation of the P2Y1 receptor stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). physiology.org IP3 then binds to its receptors on the dense tubular system (the platelet's equivalent of the endoplasmic reticulum), triggering the release of stored Ca2+ into the cytosol. physiology.org This initial, transient rise in cytosolic Ca2+ is a key signal for the initiation of platelet shape change and the onset of aggregation. nih.govresearchgate.net The P2Y1 receptor is considered the primary mediator of ADP-induced intracellular calcium mobilization. nih.govresearchgate.net

Modulation of Adenylyl Cyclase Activity and cAMP Levels

In resting platelets, basal levels of cyclic adenosine monophosphate (cAMP) are maintained by the activity of adenylyl cyclase (AC), which helps to keep platelets in a quiescent state. frontiersin.org ADP plays a crucial role in overcoming this inhibitory signaling by binding to the Gi-coupled P2Y12 receptor. frontiersin.org Activation of the P2Y12 receptor leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels. nih.govfrontiersin.orgnih.gov This reduction in cAMP is a critical component of platelet activation, as it removes the inhibitory brake on various downstream processes, thereby amplifying the activation signals initiated by other agonists and promoting aggregation. nih.govfrontiersin.org While ADP-induced inhibition of stimulated adenylyl cyclase is a key function, it may not directly trigger aggregation on its own but is essential for the full response. nih.gov

| ADP Receptor | G-Protein Coupling | Primary Downstream Effector | Second Messenger | Effect on Platelet Function |

|---|---|---|---|---|

| P2Y1 | Gq researchgate.net | Phospholipase C (PLC) nih.govresearchgate.net | ↑ Intracellular Ca2+ nih.govnih.govresearchgate.net | Initiates shape change and aggregation nih.govresearchgate.net |

| P2Y12 | Gi researchgate.netfrontiersin.org | Adenylyl Cyclase frontiersin.orgnih.gov | ↓ cAMP nih.govfrontiersin.org | Amplifies and sustains aggregation frontiersin.org |

Activation of Protein Kinase C (PKC)

The activation of the P2Y1 receptor by ADP also leads to the production of diacylglycerol (DAG), a key activator of Protein Kinase C (PKC). physiology.org Research has shown that ADP can activate specific PKC isoforms in platelets, such as the novel PKC-theta (nPKCη), via the P2Y1 receptor. researchgate.net This activation can contribute to downstream signaling events like thromboxane (B8750289) generation. researchgate.net However, the precise role of PKC in ADP-induced aggregation is complex. Some studies suggest that while PKC activation is required for the secretion of dense granule contents (which includes more ADP), it may not be an essential step for the initial phase of ADP-mediated fibrinogen receptor exposure and primary aggregation. nih.govnih.gov Therefore, PKC activation by ADP appears to be more involved in the amplification and propagation of the platelet activation response rather than its initiation. nih.govashpublications.org

Phosphatidylinositol 3-kinase (PI-3K) Activation

The activation of Phosphatidylinositol 3-kinase (PI-3K) is a crucial step in the signaling cascade initiated by ADP in platelets. Upon binding to its P2Y12 receptor on the platelet surface, ADP triggers a conformational change in the receptor, which is coupled to inhibitory G-proteins (Gi). ahajournals.org This leads to the dissociation of the G-protein subunits, Gαi and Gβγ. The liberated Gβγ subunit directly activates the γ isoform of PI-3K (PI3Kγ). nih.gov Additionally, studies have shown that the β isoform of PI-3K (PI3Kβ) also plays a significant role in ADP-induced platelet aggregation. semanticscholar.org

Once activated, PI-3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3). physiology.org PIP3 serves as a docking site for various downstream signaling proteins, most notably the serine/threonine kinase Akt (also known as protein kinase B). The recruitment of Akt to the membrane allows for its phosphorylation and activation. ahajournals.org The PI-3K/Akt signaling pathway is essential for amplifying the platelet activation signals initiated by other agonists and is critical for the stabilization of platelet adhesion. physiology.org While not required for the initial platelet activation by G-protein coupled receptor agonists, this pathway serves to enhance and sustain the response. physiology.org

| Step | Description | Key Molecules |

|---|---|---|

| 1. Receptor Binding | ADP binds to the P2Y12 receptor on the platelet surface. | ADP, P2Y12 Receptor |

| 2. G-protein Activation | The P2Y12 receptor activates inhibitory G-proteins (Gi). | Gi (Gαi, Gβγ) |

| 3. PI-3K Activation | The Gβγ subunit directly activates PI-3K isoforms (PI3Kγ and PI3Kβ). | Gβγ, PI3Kγ, PI3Kβ |

| 4. PIP3 Production | Activated PI-3K phosphorylates PIP2 to produce PIP3. | PI-3K, PIP2, PIP3 |

| 5. Akt Activation | PIP3 recruits and facilitates the activation of Akt. | PIP3, Akt |

Secretion from Storage Granules

This compound plays a pivotal role in promoting the secretion of substances from platelet storage granules, a process central to the amplification of the thrombotic response. Platelets contain two main types of granules: dense granules and alpha granules. Dense granules store high concentrations of small molecules, including ADP itself, ATP, calcium, and serotonin. nih.gov Alpha granules contain a wider array of larger molecules such as growth factors and adhesive proteins.

The binding of ADP to its receptors on the platelet surface, particularly the P2Y12 receptor, initiates intracellular signaling pathways that lead to granule centralization and subsequent release of their contents. nih.gov This process of exocytosis releases additional ADP into the extracellular space, creating a positive feedback loop that recruits and activates more platelets at the site of vascular injury. nih.gov The secreted ADP then acts on neighboring platelets, further propagating the aggregation process. This ADP-mediated secretion is a key reason why ADP is considered a crucial mediator of platelet activation, even when initiated by other agonists like thrombin or collagen. ahajournals.org

Platelet Shape Change

Upon activation by ADP, platelets undergo a rapid and dramatic change in their morphology, transforming from their resting discoid (lens-shaped) form into a more spherical shape with the extension of long, finger-like projections called filopodia and broader, sheet-like extensions known as lamellipodia. semanticscholar.org This shape change is one of the earliest events in platelet activation and is essential for increasing the platelet surface area available for interaction with other platelets and the damaged vessel wall. semanticscholar.org

The initial phase of this transformation is primarily mediated by the P2Y1 receptor. nih.gov The signaling cascade initiated by ADP binding to the P2Y1 receptor leads to an increase in intracellular calcium concentration. This calcium influx, along with other signaling events, triggers a reorganization of the platelet's cytoskeleton. nih.gov Specifically, it involves the contraction of the circumferential microtubule band and the polymerization of actin filaments, which drives the formation of pseudopods. ahajournals.org This alteration in shape is a prerequisite for subsequent platelet aggregation. semanticscholar.org

Formation and Stabilization of Platelet Aggregates

The culmination of ADP-induced platelet activation is the formation and subsequent stabilization of a platelet aggregate, which forms a primary hemostatic plug. This process is dependent on the coordinated action of both the P2Y1 and P2Y12 receptors. physoc.org

The initial, reversible phase of aggregation is largely driven by the P2Y1 receptor, which, as mentioned, mediates the initial shape change and a transient increase in intracellular calcium. physoc.org However, for the formation of a stable and irreversible aggregate, the sustained signaling from the P2Y12 receptor is essential. ahajournals.org

The signaling pathways activated by both receptors converge on the activation of the glycoprotein (B1211001) IIb/IIIa (αIIbβ3) receptor, a key integrin on the platelet surface. wikipedia.org Upon activation, the GPIIb/IIIa receptor undergoes a conformational change that allows it to bind with high affinity to fibrinogen and von Willebrand factor. wikipedia.org These multivalent proteins then act as bridges, cross-linking adjacent platelets and leading to the formation of a stable aggregate. wikipedia.org The stabilization of the aggregate is further enhanced by the "outside-in" signaling initiated by fibrinogen binding to GPIIb/IIIa, a process that is also amplified by ADP signaling. ahajournals.org

| Receptor | Primary Function | Outcome |

|---|---|---|

| P2Y1 | Initiates shape change and transient calcium increase. | Initial, reversible platelet aggregation. |

| P2Y12 | Sustains signaling and inhibits adenylyl cyclase. | Stabilization of the platelet aggregate. |

| Both | Lead to the activation of the GPIIb/IIIa receptor. | Formation of a stable hemostatic plug. |

Involvement in Cardiovascular System Regulation (beyond platelets)

Beyond its well-established role in platelet aggregation, this compound also contributes to the regulation of the broader cardiovascular system. Extracellular ATP and its breakdown product, ADP, are recognized as important signaling molecules that can influence vascular tone and blood flow. nih.gov

ADP can induce vasodilation in various vascular beds, contributing to the regulation of blood pressure and tissue perfusion. This effect is mediated by the activation of P2Y receptors on endothelial cells, which leads to the production and release of vasodilatory substances such as nitric oxide (NO) and prostacyclin. nih.gov During exercise, for instance, there is an increase in circulating levels of ATP and ADP, which is thought to contribute to the matching of blood flow to the metabolic demands of the active tissues. nih.gov

Neurological and Central Nervous System Purinergic Signaling

In the central nervous system (CNS), purinergic signaling, which involves nucleotides like ATP and its derivative ADP, plays a crucial role in communication between nerve cells and between neurons and glial cells. wikipedia.org When released into the extracellular space, ATP is rapidly hydrolyzed to ADP and then to adenosine. Both ATP and ADP can act as signaling molecules by binding to a family of purinergic receptors (P2X and P2Y receptors) expressed on the surface of neurons and glial cells such as astrocytes and microglia. wikipedia.org

This signaling pathway is implicated in a wide range of physiological and pathological processes in the brain, including synaptic transmission, neuroinflammation, and glial cell activation. lumenlearning.com The release of ATP and subsequent generation of ADP can occur from both neurons and glial cells, highlighting the complexity of purinergic signaling in the CNS. wikipedia.org

Neurotransmitter and Paracrine/Autocrine Roles

ATP is now recognized as a neurotransmitter in many parts of the nervous system. wikipedia.org It can be stored in synaptic vesicles and released in a calcium-dependent manner upon nerve stimulation. Following its release, ATP can act on postsynaptic P2X receptors, which are ligand-gated ion channels, leading to rapid excitatory neurotransmission. wikipedia.org

Given that ADP is the immediate breakdown product of ATP in the synaptic cleft and is a potent agonist for several P2Y receptors, it plays a significant role in modulating synaptic activity. ahajournals.org This can occur through both paracrine and autocrine signaling mechanisms. In paracrine signaling, ADP released from one cell can act on receptors of a nearby cell. For example, ATP released from a neuron can be converted to ADP, which then acts on P2Y receptors on an adjacent astrocyte.

Autocrine signaling involves the released molecule acting on receptors of the same cell that released it. For instance, ADP can act on P2Y12 receptors on the presynaptic nerve terminal, modulating the further release of neurotransmitters. ahajournals.org This intricate interplay of ATP and ADP in the CNS underscores their importance as key regulators of neuronal and glial function. ahajournals.org

Modulating Microglial Surveillance and Synaptic Activity

This compound (ADP) plays a crucial role in orchestrating the surveillance activities of microglia, the resident immune cells of the central nervous system (CNS). nih.gov Microglia are not static cells; they constantly extend and retract their processes to monitor the brain's microenvironment, a process vital for maintaining homeostasis and responding to injury or pathogens. nih.govnih.gov The movement of these microglial processes is not random but is guided by extracellular signals, with ADP acting as a key chemoattractant. nih.gov

When neuronal activity increases, there is a localized release of adenosine triphosphate (ATP), which is rapidly hydrolyzed to ADP by ecto-nucleotidases in the extracellular space. nih.govwikipedia.orgresearchgate.net This localized gradient of ADP is sensed by P2Y12 receptors (P2Y12R) highly expressed on the surface of microglial processes. nih.govmdpi.commdpi.com The activation of P2Y12R by ADP triggers a downstream signaling cascade that directs the extension of microglial processes toward the source of the ADP, which is typically an active synapse. nih.govresearchgate.netyalescientific.org This targeted movement allows microglia to make direct contact with synaptic structures, including axon terminals and dendritic spines. nih.gov

This interaction between microglia and synapses is a dynamic and critical aspect of synaptic plasticity, the process that underlies learning and memory. nih.govwikipedia.org By extending their processes to active synapses, microglia can modulate synaptic strength and function. yalescientific.org One of the key mechanisms in this modulation is the further enzymatic conversion of ADP to adenosine by ecto-5'-nucleotidase (CD73), an enzyme also present on microglia. researchgate.netyalescientific.org Adenosine, in turn, can act on presynaptic A1 receptors to suppress neurotransmitter release, creating a negative feedback loop that helps to prevent excessive neuronal activity and maintain synaptic homeostasis. researchgate.netyalescientific.org

Research has shown that in the absence of microglial P2Y12R, the ability of microglia to extend processes toward active neurons is impaired, leading to altered neuronal activity and connectivity. yalescientific.org This highlights the essential role of ADP-mediated signaling in the constant dialogue between microglia and neurons that is necessary for normal brain function.

Table 1: Key Molecules in ADP-Mediated Microglial Surveillance

| Molecule | Role | Cellular Location |

| This compound (ADP) | Chemoattractant for microglial processes. | Extracellular space, derived from ATP hydrolysis. nih.gov |

| P2Y12 Receptor (P2Y12R) | ADP receptor on microglia that initiates process extension. | Microglial cell surface. nih.govmdpi.commdpi.com |

| Adenosine Triphosphate (ATP) | Precursor to ADP, released during neuronal activity. | Released from neurons and astrocytes. nih.govwikipedia.orgresearchgate.net |

| Ecto-nucleotidases (e.g., CD39) | Enzymes that hydrolyze ATP to ADP. | Surface of microglia and other cells. researchgate.netyalescientific.org |

| Ecto-5'-nucleotidase (CD73) | Enzyme that converts ADP to adenosine. | Microglial cell surface. researchgate.netyalescientific.org |

| Adenosine | Neuromodulator that can suppress neurotransmitter release. | Extracellular space, derived from ADP hydrolysis. researchgate.netyalescientific.org |

| A1 Receptor | Adenosine receptor on presynaptic terminals. | Neuronal presynaptic membrane. researchgate.net |

Regulation of Food Intake and Reward Behavior

The central nervous system, particularly the hypothalamus, plays a pivotal role in regulating food intake and energy homeostasis by integrating various hormonal and nutritional signals. frontiersin.orgnih.gov Within the complex neural circuits that govern feeding behavior, purinergic signaling, including the actions of this compound (ADP), is emerging as a significant modulatory system.

Hypothalamic nuclei, such as the arcuate nucleus (ARC), paraventricular nucleus (PVN), and lateral hypothalamus (LH), contain neurons that express receptors for various signaling molecules that influence appetite. frontiersin.orgnih.gov The ARC, for instance, houses two key neuronal populations with opposing effects on food intake: the orexigenic (appetite-stimulating) neurons that produce neuropeptide Y (NPY) and agouti-related peptide (AgRP), and the anorexigenic (appetite-suppressing) neurons that produce pro-opiomelanocortin (POMC). e-enm.org

While the direct role of ADP in modulating these specific hypothalamic neurons is an area of ongoing research, the presence and function of purinergic receptors, which are activated by nucleotides like ATP and ADP, are well-established in the brain. nih.govnih.gov These receptors are known to influence neurotransmitter release and neuronal excitability. For example, food deprivation has been shown to alter the activity of arcuate dopamine (B1211576) neurons, which can, in turn, modulate the activity of NPY/AgRP and POMC neurons, suggesting a link between metabolic state and reward-related dopaminergic pathways. e-enm.org

The conversion of ATP to ADP and subsequently to adenosine is a critical process in regulating neuronal activity. youtube.com Low energy states, signified by higher relative levels of ADP and adenosine monophosphate (AMP), can activate AMP-activated protein kinase (AMPK), a key energy sensor in cells, including hypothalamic neurons. youtube.com The activation of AMPK in the hypothalamus is known to stimulate food intake by modulating the activity of AgRP and POMC neurons.

Furthermore, the brain's reward system, which is central to the hedonic aspects of feeding, is heavily influenced by dopaminergic signaling. While the direct interaction of ADP with the core reward circuitry is still being fully elucidated, the widespread expression of purinergic receptors in brain regions associated with reward, such as the nucleus accumbens, suggests a potential role for ADP in modulating reward-seeking behaviors, including the motivation to eat.

Immune Cell Modulation and Inflammatory Responses

This compound (ADP) is a potent signaling molecule that plays a critical role in modulating the function of various immune cells and orchestrating inflammatory responses. nih.govnih.govresearchgate.net Its effects are primarily mediated through a family of G protein-coupled receptors known as P2Y receptors, with several subtypes being expressed on the surface of immune cells. nih.govnih.govmdpi.com

The expression of different P2Y receptor subtypes varies among immune cell populations, leading to diverse functional outcomes upon ADP binding. nih.govresearchgate.net For instance, P2Y1, P2Y12, and P2Y13 receptors are preferentially activated by adenine (B156593) nucleotides like ADP. researchgate.net These receptors are found on a wide range of immune cells, including lymphocytes, macrophages, dendritic cells, neutrophils, eosinophils, and mast cells. nih.gov

The activation of these receptors by ADP can trigger a multitude of cellular responses that are integral to both innate and adaptive immunity. nih.govresearchgate.net These responses include:

Chemotaxis: ADP can act as a chemoattractant, guiding immune cells to sites of inflammation or infection. nih.govmdpi.com

Cytokine Production: The binding of ADP to its receptors can modulate the production and release of cytokines, which are key signaling molecules that regulate the nature and intensity of an immune response. nih.gov For example, in some contexts, ATP and ADP have been shown to inhibit the release of the pro-inflammatory cytokine TNF-α while stimulating the release of the anti-inflammatory cytokine IL-10 in stimulated whole blood. sigmaaldrich.com

Phagocytosis: ADP signaling can influence the phagocytic activity of cells like macrophages, a critical process for clearing pathogens and cellular debris. nih.govmdpi.com

Antigen Presentation: Dendritic cells, the most potent antigen-presenting cells, express P2Y receptors, and ADP signaling can affect their ability to process and present antigens to T lymphocytes, thereby shaping the adaptive immune response. nih.gov

Lymphocyte Activation: P2Y receptors are involved in the activation and function of T and B lymphocytes. nih.gov

One of the most well-characterized roles of ADP in the context of the immune and inflammatory response is its involvement in platelet aggregation. biodatacorp.comahajournals.orgnih.gov Platelets, which are key players in hemostasis, also have important immune functions. Upon vascular injury, platelets are activated and release ADP from their dense granules. ahajournals.orgnih.gov This released ADP then acts in an autocrine and paracrine manner, binding to P2Y1 and P2Y12 receptors on the platelet surface to amplify the activation and aggregation process, forming a platelet plug. biodatacorp.comahajournals.orgnih.gov This process is not only crucial for stopping bleeding but also plays a role in inflammation and thrombosis. mdpi.com

The process of ADP-ribosylation, where an ADP-ribose moiety is transferred to a protein, is another mechanism through which ADP metabolism is linked to inflammation. nih.govasm.orgnih.gov This post-translational modification is catalyzed by enzymes called poly(ADP-ribose) polymerases (PARPs). nih.govasm.org PARP activity has been shown to promote inflammatory responses by stimulating signaling pathways that lead to the expression of pro-inflammatory cytokines and cell adhesion molecules. asm.orgresearchgate.netfrontiersin.org

Table 2: Effects of ADP on Various Immune Cells

| Immune Cell | Key ADP Receptors | Major Functions Modulated by ADP |

| Platelets | P2Y1, P2Y12 | Aggregation, degranulation, thrombus formation. biodatacorp.comahajournals.orgnih.gov |

| Macrophages | P2Y1, P2Y6, P2Y12 | Phagocytosis, chemotaxis, cytokine production. nih.govresearchgate.netmdpi.com |

| Dendritic Cells | P2Y1, P2Y12 | Antigen presentation, migration, cytokine secretion. nih.govresearchgate.net |

| Neutrophils | P2Y1, P2Y2 | Chemotaxis, activation, granule release. nih.govresearchgate.net |

| Lymphocytes (T and B cells) | P2Y11, P2Y12 | Activation, migration, cytokine production. mdpi.comnih.gov |

| Mast Cells | P2Y1 | Degranulation, histamine (B1213489) release. nih.govresearchgate.net |

| Eosinophils | P2Y1 | Chemotaxis, ROS formation. nih.govresearchgate.net |

Adp Ribosylation: a Post Translational Modification

Enzymology of ADP-Ribosylation (ADPRylation)

The regulation of ADP-ribosylation is a dynamic process governed by the interplay of "writer" enzymes that add the modification and "eraser" enzymes that remove it. researchgate.net This enzymatic system allows for precise control over the cellular signals mediated by ADP-ribosylation.

The enzymes responsible for adding ADP-ribose chains are members of the Poly(ADP-ribose) Polymerase (PARP) superfamily, also known as ADP-ribosyltransferases diphtheria toxin-like (ARTDs). adipogen.comresearchgate.net This family consists of 17 members in mammals, which vary in their structure and cellular functions. wikipedia.orgnih.gov While they all share a conserved catalytic domain, their activities differ. nih.govnih.gov Some members, like PARP1 and PARP2, are primarily involved in DNA repair, while others, such as Tankyrase-1 and -2, play roles in telomere maintenance. wikipedia.orgnih.gov

The PARP family can be broadly categorized based on their ability to catalyze either the addition of a single ADP-ribose unit (mono(ADP-ribosyl)ation) or a chain of ADP-ribose units (poly(ADP-ribosyl)ation). nih.gov PARP1, the most abundant and well-studied member, is a key sensor of DNA breaks and plays a critical role in initiating the DNA damage response. researchgate.netnih.gov

Table 1: Selected Members of the PARP Superfamily and Their Functions

| PARP Member | Also Known As | Primary Function |

|---|---|---|

| PARP1 | ARTD1 | DNA repair, chromatin structure modulation, transcription, cell death |

| PARP2 | ARTD2 | DNA repair, sharing some functions with PARP1 |

| PARP3 | ARTD3 | DNA damage response, particularly in double-strand break repair |

| Tankyrase 1 | PARP5a / TNKS1 | Telomere length regulation, Wnt signaling |

The removal of ADP-ribosylation is carried out by a class of enzymes known as ADP-ribose hydrolases. nih.gov These "erasers" are essential for the timely reversal of the signal, ensuring that cellular processes can return to their basal state. nih.gov The primary enzyme responsible for degrading poly(ADP-ribose) (PAR) chains is Poly(ADP-ribose) glycohydrolase (PARG). adipogen.comnih.gov PARG hydrolyzes the glycosidic bonds between ADP-ribose units, but it cannot cleave the final ADP-ribose moiety attached to the protein. researchgate.netnih.gov

Other hydrolases, such as ADP-ribosylhydrolase 3 (ARH3), can also process PAR chains and act on O-linked mono(ADP-ribosyl)ation. researchgate.netnih.gov Specific hydrolases exist for mono(ADP-ribosyl)ation, with their activity depending on the modified amino acid residue. For instance, ADP-ribosylhydrolase 1 (ARH1) cleaves ADP-ribose from arginine residues, while MacroD1 and MacroD2 act on modifications of aspartate and glutamate. researchgate.netnih.gov

Table 2: Key ADP-Ribose Hydrolases and Their Specificity

| Hydrolase | Abbreviation | Substrate Specificity |

|---|---|---|

| Poly(ADP-ribose) glycohydrolase | PARG | Degrades poly(ADP-ribose) chains |

| ADP-ribosylhydrolase 1 | ARH1 | Removes mono(ADP-ribose) from arginine |

| ADP-ribosylhydrolase 3 | ARH3 | Degrades poly(ADP-ribose) and removes serine-linked mono(ADP-ribose) |

| Macrodomain containing 1 | MacroD1 | Removes mono(ADP-ribose) from aspartate and glutamate |

| Macrodomain containing 2 | MacroD2 | Removes mono(ADP-ribose) from aspartate and glutamate |

Mono(ADP-ribosyl)ation (MARylation) is the transfer of a single ADP-ribose unit from NAD+ to a specific amino acid residue on a target protein. oup.comnih.gov This process is catalyzed by mono(ADP-ribosyl)transferases (MARTs), a subgroup of the PARP family. nih.govnih.gov The reaction involves the cleavage of the N-glycosidic bond in NAD+, releasing nicotinamide and forming an oxonium ion intermediate. wikipedia.org The target amino acid's side chain then acts as a nucleophile, attacking the electrophilic carbon of the ribose to form a covalent bond. wikipedia.org

A conserved R-S-EXE motif is common in enzymes that catalyze the ADP-ribosylation of arginine residues. wikipedia.org Within the catalytic site, a glutamate residue facilitates the deprotonation of the arginine nucleophile, while another conserved glutamate forms a hydrogen bond with a hydroxyl group on the ribose, further promoting the nucleophilic attack. wikipedia.org The modification is reversible and can be removed by specific ADP-ribosylhydrolases. wikipedia.orgnih.gov

Poly(ADP-ribosyl)ation (PARylation) involves the sequential addition of multiple ADP-ribose units to a target protein, forming a long, branched polymer called poly(ADP-ribose) or PAR. adipogen.comnih.gov This process is primarily catalyzed by PARP1 and PARP2. researchgate.net Following the initial attachment of a single ADP-ribose unit, subsequent ADP-ribose moieties are added to the preceding one, creating a linear or branched chain. encyclopedia.pub These chains can consist of over 200 ADP-ribose residues. adipogen.com

The synthesis of PAR is a highly dynamic process, with a rapid turnover in the cell, having a half-life of only a few minutes under conditions of DNA damage. adipogen.com The negatively charged phosphate (B84403) groups in the PAR chain impart a significant negative charge at the site of modification, which is thought to facilitate the recruitment of various proteins involved in cellular processes like DNA repair through electrostatic interactions. nih.gov The structure of the PAR chain, including its length and branching, can influence its function in cellular signaling. encyclopedia.pub

Biological Roles of ADP-Ribosylation

ADP-ribosylation is a versatile signaling mechanism that plays a pivotal role in a wide array of biological functions. It is involved in the regulation of chromatin structure, transcription, DNA replication, and cell death pathways. nih.gov The addition and removal of ADP-ribose serve as a switch to modulate protein function and recruit signaling complexes.

One of the most well-characterized functions of ADP-ribosylation is its central role in the DNA damage response (DDR). nih.govnih.gov PARPs, particularly PARP1 and PARP2, act as sensors for DNA strand breaks. nih.govnih.gov Upon detecting a break, PARP1 binds to the damaged DNA, leading to its activation and the synthesis of large amounts of PAR at the site of damage. adipogen.comprinceton.edu

This localized accumulation of PAR serves as a scaffold to recruit a multitude of DNA repair factors. nih.gov Proteins containing specific PAR-binding domains, such as the PAR-binding motif (PBM), PAR-binding zinc finger (PBZ), and macrodomains, are rapidly recruited to the site of injury. nih.gov These recruited factors include key players in various DNA repair pathways, such as base excision repair (BER), single-strand break repair (SSBR), and double-strand break repair (DSBR) through homologous recombination (HR) and non-homologous end joining (NHEJ). nih.govnih.gov For instance, in BER, PARP1 facilitates the recruitment of XRCC1, a scaffolding protein that brings together other repair enzymes. wikipedia.org

The PARylation of histones, the proteins around which DNA is wound, leads to the relaxation of chromatin structure. encyclopedia.pubprinceton.edu This decondensation of chromatin makes the damaged DNA more accessible to the repair machinery. princeton.edu The timely removal of PAR by enzymes like PARG is also crucial for the successful completion of DNA repair. nih.gov

Chromatin Dynamics and Epigenetic Regulation

Adenosine (B11128) 5'-diphosphate (ADP)-ribosylation is a post-translational modification that plays a pivotal role in modulating chromatin structure and epigenetic landscapes. This process, catalyzed by Poly(ADP-ribose) polymerases (PARPs), influences gene expression by altering the accessibility of DNA to the transcriptional machinery.

PARP1, a key enzyme in this process, has been shown to affect chromatin structure by promoting changes in the organization of nucleosomes through the modification of histones. The addition of negatively charged poly(ADP-ribose) (PAR) chains to histones leads to electrostatic repulsion, resulting in a more relaxed and accessible chromatin state. This decondensation of chromatin is crucial for various DNA-dependent processes, including transcription and DNA repair.

The interplay between PARP1 and epigenetic marks is intricate. For instance, PARP1-dependent PAR formation can lead to a decrease in repressive histone marks, such as H3K9me3, and an increase in activating marks, like H3K4me3, at specific gene promoters. This suggests that PARP1 can directly influence the epigenetic profile of a locus to regulate gene expression.

Furthermore, PARP1 interacts with other key epigenetic regulators. It can form a complex with the insulator protein CTCF and the DNA methyltransferase 1 (DNMT1). This interaction is critical for maintaining the boundaries of chromatin domains and preventing the spread of heterochromatin. The activity of PARP1 can inhibit DNMT1, thereby influencing DNA methylation patterns and contributing to the epigenetic control of gene expression.

The dynamic nature of ADP-ribosylation, with both the addition and removal of PAR chains, allows for rapid and transient changes in chromatin structure in response to cellular signals. This plasticity is essential for the precise regulation of gene expression required for various cellular functions.

Transcriptional Regulation

ADP-ribosylation exerts a multifaceted influence on the regulation of transcription, impacting various stages from the initiation to the elongation and termination phases. This post-translational modification can directly affect the activity of transcription factors and modulate the chromatin environment to either promote or repress gene expression. nih.gov